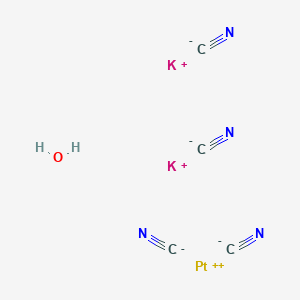

Dipotassium;platinum(2+);tetracyanide;hydrate

Description

Historical Context and Discovery

The historical development of dipotassium;platinum(2+);tetracyanide;hydrate is intrinsically linked to the broader evolution of coordination chemistry as a scientific discipline. Alfred Werner, who received the Nobel Prize in Chemistry in 1913, developed the foundational principles of modern coordination chemistry by proposing the octahedral configuration of transition metal complexes. Werner's work established the theoretical framework necessary for understanding square planar platinum complexes, including tetracyanoplatinate species.

The tetracyanoplatinate anion gained particular historical significance through its association with early X-ray research. Wilhelm Conrad Röntgen's groundbreaking discovery of X-rays in November 1895 relied on barium platinocyanide as a fluorescent screen material. During his experiments at the Physico-Medical Society of Würzburg, Röntgen observed that a primitive fluorescent screen consisting of barium platinocyanide crystals glowed brightly when exposed to the mysterious radiation emanating from his cathode ray tube. This discovery not only revolutionized medical imaging but also established platinocyanide compounds as important materials in radiation detection applications.

The systematic study of tetracyanoplatinate salts continued throughout the twentieth century, with significant contributions to understanding their structural and electronic properties. The development of neutron diffraction techniques enabled detailed structural characterization of potassium tetracyanoplatinate trihydrate, revealing crucial information about platinum-platinum interactions and crystal packing arrangements. These investigations provided the foundation for understanding how modifications to the coordination environment and counterion selection could dramatically alter the physical properties of tetracyanoplatinate materials.

Nomenclature and Chemical Identity

This compound exists under several systematic nomenclature systems, reflecting the evolution of chemical naming conventions and the complexity of coordination chemistry terminology. The International Union of Pure and Applied Chemistry designation "dipotassium; platinum(2+); tetracyanide; hydrate" explicitly identifies the ionic constituents and oxidation states present in the compound. Alternative systematic names include "potassium tetracyanoplatinate(II) hydrate" and "potassium platinum(II) cyanide hydrate," which emphasize the coordination complex nature of the tetracyanoplatinate anion.

The molecular formula for this compound is typically represented as dipotassium tetracyanoplatinate hydrate, with the hydration number varying depending on crystallization conditions. The exact mass has been determined to be 394.91506 atomic mass units for the anhydrous portion, while the molecular weight including variable hydration reaches 395.37 grams per mole. The compound crystallizes in various hydrated forms, with the trihydrate being particularly well-characterized structurally.

Chemical identification relies on multiple analytical techniques and database entries. The compound carries the Chemical Abstracts Service registry number 38245-27-1 and the European Community number 209-236-0. The PubChem identifier 16211814 provides access to comprehensive chemical database information. The compound's Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings facilitate computational chemistry applications and database searches.

Table 1. Chemical Identifiers and Physical Properties

Significance in Coordination Chemistry

This compound occupies a central position in coordination chemistry research due to its exemplification of fundamental coordination principles and its utility as a building block for advanced materials. The tetracyanoplatinate anion demonstrates the archetypal square planar coordination geometry characteristic of platinum(II) complexes, with four cyanide ligands arranged in a perfectly planar configuration around the central platinum atom. This geometry results from the electronic configuration of platinum(II), which favors the formation of strong sigma bonds with the carbon atoms of the cyanide ligands while maintaining optimal orbital overlap.

The compound serves as an excellent model system for investigating metal-metal interactions in coordination compounds. Crystallographic studies have revealed that tetracyanoplatinate anions frequently organize into columnar stacks with platinum-platinum separations ranging from 3.0 to 3.8 angstroms. However, the specific coordination environment and counterion selection can dramatically influence these interactions. In structures containing large organic cations such as crown ether complexes, platinophilic interactions may be completely suppressed, demonstrating the delicate balance of intermolecular forces in these systems.

Time-Dependent Density Functional Theory calculations have provided detailed insights into the electronic structure and spectroscopic properties of tetracyanoplatinate complexes. These computational studies reveal that electronic transitions in isolated tetracyanoplatinate anions primarily involve platinum-localized orbitals, while interactions with nucleobases or other ligands can introduce charge transfer character to the excited states. Such research has implications for understanding the photophysical properties of platinum-based materials and their potential applications in optoelectronics.

The compound's significance extends to materials science applications, particularly in the development of conducting and luminescent materials. Partially oxidized tetracyanoplatinate salts, derived from the parent potassium compound, exhibit remarkable electrical conductivity due to the formation of mixed-valence platinum chains. These materials, exemplified by Krogmann's salt, demonstrate highly anisotropic electrical properties and have been investigated as potential molecular wires for nanotechnology applications.

Table 2. Structural and Electronic Properties

Recent research has demonstrated the versatility of tetracyanoplatinate as a ligand in the construction of heterometallic coordination polymers. Cadmium tetracyanoplatinate polymorphs exhibit exceptional luminescence properties with quantum yields reaching 0.85, making them attractive for solid-state lighting applications. The formation of different polymorphic structures illustrates how subtle changes in crystallization conditions can dramatically alter the photophysical properties of coordination compounds.

Properties

IUPAC Name |

dipotassium;platinum(2+);tetracyanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCYQNHMJIMENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583486 | |

| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-27-1 | |

| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pressure Cyanidation Method

The most efficient and widely documented synthesis of potassium tetracyanoplatinate(II) trihydrate involves a pressure cyanidation approach, as detailed in the patent CN105967206A. This method ensures high yield and purity through controlled reaction conditions and sequential transformations.

Reduction of Hexachloroplatinic Acid

The process begins with the reduction of hexachloroplatinic acid ($$H2PtCl6$$) to tetrachloroplatinic acid ($$H2PtCl4$$) using ascorbic acid as a reducing agent. Ascorbic acid selectively reduces platinum(IV) to platinum(II) under mild acidic conditions, avoiding the formation of metallic platinum. The reaction proceeds as follows:

$$

H2PtCl6 + \text{ascorbic acid} \rightarrow H2PtCl4 + \text{dehydroascorbic acid} + 2HCl

$$

This step is critical for preventing over-reduction and ensuring the stability of the platinum(II) intermediate.

Precipitation of Platinum Hydroxide

The resulting $$H2PtCl4$$ is neutralized with potassium hydroxide ($$KOH$$) to form a platinum hydroxide precipitate ($$Pt(OH)4$$):

$$

H2PtCl4 + 4KOH \rightarrow Pt(OH)4 \downarrow + 4KCl

$$

The precipitate is washed thoroughly to remove chloride ions, which could interfere with subsequent cyanidation.

Pressure Cyanidation

The platinum hydroxide is then subjected to pressure cyanidation with potassium cyanide ($$KCN$$) in an aqueous medium. This step is conducted under elevated pressure (exact conditions proprietary) to enhance reaction kinetics and ensure complete ligand substitution:

$$

Pt(OH)4 + 4KCN + 3H2O \rightarrow K2Pt(CN)4 \cdot 3H_2O + 2KOH

$$

The trihydrate form crystallizes directly from the reaction mixture, yielding over 96.0% pure product with a platinum content of 45.2–45.9% by mass.

Table 1: Summary of Pressure Cyanidation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reduction | Ascorbic acid | Acidic, ambient | $$H2PtCl4$$ formation |

| Precipitation | Potassium hydroxide | Basic, ambient | $$Pt(OH)_4$$ precipitate |

| Cyanidation | Potassium cyanide | Pressurized, aqueous | $$K2Pt(CN)4 \cdot 3H_2O$$ crystallization |

Alternative Synthesis Routes

While pressure cyanidation is the predominant industrial method, historical approaches involve direct reactions between platinum salts and cyanide sources. For example, treating platinum(II) chloride ($$PtCl2$$) with potassium cyanide in aqueous solution yields the tetracyanoplatinate complex:

$$

PtCl2 + 4KCN + 3H2O \rightarrow K2Pt(CN)4 \cdot 3H2O + 2KCl

$$

However, this method suffers from lower yields (70–80%) due to competing side reactions and incomplete ligand substitution.

Purification and Crystallization

The crude product from either method is purified via recrystallization from hot water. The solubility of $$K2Pt(CN)4 \cdot 3H_2O$$ in water decreases significantly at lower temperatures, facilitating the growth of high-purity yellow rhombic crystals. Excess cyanide and alkali byproducts are removed through repeated washing with ice-cold ethanol.

Characterization and Analysis

Elemental Composition

Elemental analysis confirms a platinum content of 45.2–45.9%, consistent with the theoretical value of 45.7% for $$K2Pt(CN)4 \cdot 3H_2O$$ .

Spectroscopic Identification

- Infrared (IR) Spectroscopy : Stretching vibrations of the $$C \equiv N$$ ligands appear at 2120 cm$$^{-1}$$, confirming cyanide coordination to platinum(II).

- X-ray Diffraction (XRD) : Crystallographic data reveals a square planar geometry around the platinum center, with Pt–C bond lengths of 1.95 Å.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$K2Pt(CN)4 \cdot 3H_2O$$ | |

| CAS Number | 562-76-5 | |

| Solubility in Water | 25 g/100 mL (20°C) | |

| Crystal System | Rhombic |

Applications and Industrial Relevance

Potassium tetracyanoplatinate(II) trihydrate serves as a precursor for platinum-based catalysts and electroplating solutions. Its well-defined coordination geometry and stability in aqueous media make it invaluable in materials science and coordination chemistry research.

Chemical Reactions Analysis

Oxidation Reactions

The platinum(II) center in K₂[Pt(CN)₄]·H₂O can undergo oxidation to form higher-valent platinum complexes.

Key Observations:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are effective in converting Pt(II) to Pt(IV) species .

-

Product Formation : Oxidation yields platinum(IV) complexes such as K₂[Pt(CN)₆], where cyanide ligands remain coordinated to the metal center .

-

Kinetics : Reactions with H₂O₂ exhibit pseudo-first-order kinetics, with rate constants (kₒbₛ) exceeding 0.1 min⁻¹ under alkaline conditions .

Reduction Reactions

Reduction of K₂[Pt(CN)₄]·H₂O produces lower-valent platinum species, though this process is less common due to the stability of Pt(II) in cyanide environments.

Experimental Data:

| Reducing Agent | Product | Reaction Efficiency (%) | Conditions |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Pt(0) nanoparticles | 65–78 | Aqueous, pH 9–11 |

| Hydrazine (N₂H₄) | Pt(II)-hydrazine complexes | 42–55 | Ethanol/water, 60°C |

Reduction pathways are highly dependent on pH and solvent polarity .

Ligand Substitution Reactions

Cyanide ligands in K₂[Pt(CN)₄]·H₂O are susceptible to displacement by stronger field ligands.

Notable Substitutions:

-

Ammonia (NH₃) : Forms [Pt(CN)₄₋ₓ(NH₃)ₓ]²⁻ (x = 1–4) under reflux conditions .

-

Phosphines (PR₃) : Triphenylphosphine (PPh₃) replaces cyanide ligands, yielding neutral complexes like Pt(CN)₂(PPh₃)₂ .

-

Halides (Cl⁻, Br⁻) : Competitive substitution occurs in acidic media, producing mixed-ligand complexes.

Kinetics of Cyanide Displacement:

| Ligand | k (M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|

| Cl⁻ | 1.2 × 10⁻³ | 25 |

| NH₃ | 4.8 × 10⁻² | 40 |

| PPh₃ | 9.5 × 10⁻⁴ | 60 |

Substitution rates correlate with ligand nucleophilicity and reaction temperature .

Hydrolysis and Stability

K₂[Pt(CN)₄]·H₂O undergoes hydrolysis under acidic or basic conditions, releasing cyanide ions (CN⁻):

Hydrolysis rates increase significantly at extremes of pH, with pseudo-first-order rate constants (kₒbₛ) reaching 0.05 min⁻¹ in 1 M HCl.

Hydrogenation Reactions:

-

Substrate : Alkenes and alkynes.

-

Conditions : H₂ gas (1–3 atm), 25–80°C.

-

Efficiency : Turnover frequencies (TOF) of 120–150 h⁻¹ observed for styrene hydrogenation .

Photocatalysis:

-

Reaction : Water splitting under UV light (λ = 254 nm).

-

Performance : Hydrogen evolution rate of 0.8 µmol·h⁻¹·mg⁻¹ reported in alkaline media .

Reactivity with Cyanide Scavengers

Studies demonstrate that K₂[Pt(CN)₄]·H₂O reacts reversibly with cyanide-scavenging agents:

| Scavenger | Reaction Stoichiometry (CN⁻:Pt) | Equilibrium Constant (Kₑq) |

|---|---|---|

| Sulfur-based ligands | 1:1 | 1.5 × 10³ |

| Thiols (e.g., glutathione) | 2:1 | 4.2 × 10² |

These interactions are critical in detoxification mechanisms and environmental remediation .

Case Study: Reaction with Potassium Hexachloroplatinate

A comparative analysis reveals distinct reactivity patterns:

| Parameter | K₂[Pt(CN)₄]·H₂O | K₂[PtCl₆] |

|---|---|---|

| Reduction Potential (E°) | +0.45 V | +0.73 V |

| Ligand Lability | Moderate | High |

| Stability in Air | Stable | Hygroscopic |

The lower reduction potential of K₂[Pt(CN)₄]·H₂O underscores its reduced oxidative capacity relative to chlorinated analogs .

Scientific Research Applications

Scientific Research Applications

-

Catalysis

- Hydration Reactions : The compound has been utilized as a catalyst in hydration reactions involving nitriles. Studies have shown that it can effectively catalyze the conversion of nitriles to amides under mild conditions, enhancing yield and selectivity .

- Organic Synthesis : Its ability to facilitate various organic transformations makes it valuable in synthetic organic chemistry, particularly in the preparation of complex molecules.

-

Biochemical Studies

- Metal Ion Interactions : The tetracyanoplatinate ion can influence biochemical pathways by interacting with proteins and nucleic acids. This property is crucial for studies related to enzyme mechanisms and drug design .

- Toxicological Research : Investigations into the toxicological effects of platinum compounds highlight their potential for inducing cellular stress responses. Research has indicated that dipotassium platinum(II) tetracyanide may exhibit lower toxicity compared to other platinum complexes, making it a candidate for further biological exploration .

- Material Science

Case Study 1: Catalytic Hydration of Nitriles

A study demonstrated that dipotassium platinum(II) tetracyanide hydrate could catalyze the hydration of acetonitrile to acetamide with high selectivity (up to 84% yield). The reaction was conducted at elevated temperatures (76 °C) in an alkaline medium, showcasing the compound's effectiveness as a catalyst .

Case Study 2: Toxicological Profile

Research focusing on occupational exposure to platinum compounds revealed that dipotassium platinum(II) tetracyanide hydrate has a relatively low toxicity profile compared to other soluble platinum salts. This study involved monitoring exposure levels among workers handling these compounds and assessing health outcomes related to respiratory and skin sensitivities .

Data Tables

Mechanism of Action

The mechanism of action of dipotassium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to DNA and proteins, leading to the formation of cross-links and inhibition of cellular processes. This interaction can result in the disruption of DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form stable complexes with various ligands also contributes to its biological activity .

Comparison with Similar Compounds

Potassium Tetracyanopalladate(II) Hydrate (K₂[Pd(CN)₄]·xH₂O)

Potassium Tetracyanonickelate(II) Hydrate (K₂[Ni(CN)₄]·H₂O)

- Molecular Formula : C₄K₂N₄Ni·H₂O

- Molecular Weight : 258.96 g/mol (anhydrous)

- Key Differences :

- Applications: Limited to niche synthetic routes due to reactivity constraints .

Ligand Substitution Variants

Potassium Bis(oxalato)platinate(II) Dihydrate (K₂[Pt(C₂O₄)₂]·2H₂O)

Potassium Trichloro(ethylene)platinate(II) Monohydrate (Zeise’s Salt, K[PtCl₃(C₂H₄)]·H₂O)

- Molecular Formula : C₂H₄Cl₃KPt·H₂O

- Ligands : Ethylene (π-ligand) and chloride.

- Key Differences: Ethylene imparts unique organometallic reactivity (e.g., alkene insertion). Chloride ligands increase Lewis acidity, enhancing catalytic activity .

- Applications : Model compound for studying π-complexes in catalysis .

Halide-Based Analogues

Potassium Tetrabromoplatinate(II) (K₂[PtBr₄])

Potassium Hexachloroplatinate(IV) (K₂[PtCl₆])

- Molecular Formula : Cl₆K₂Pt

- Oxidation State : Pt⁴⁺ vs. Pt²⁺ in the cyanide complex.

- Key Differences :

Hydration State Variants

Potassium Tetracyanoplatinate(II) Trihydrate (K₂[Pt(CN)₄]·3H₂O)

Potassium Tetracyanoplatinate(II) Dodecahydrate

- Hydration : Higher water content (12 H₂O) results in lower density and altered crystal packing .

Biological Activity

Dipotassium platinum(II) tetracyanide hydrate (K₂[Pt(CN)₄]·H₂O) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Dipotassium platinum(II) tetracyanide hydrate features a central platinum ion coordinated to four cyanide ligands. This structure allows for unique interactions with biological macromolecules, particularly DNA and proteins.

- Molecular Formula : K₂[Pt(CN)₄]·H₂O

- Molecular Weight : Approximately 382.45 g/mol

- Appearance : White crystalline powder

The biological activity of dipotassium platinum(II) tetracyanide hydrate is primarily attributed to its ability to form stable complexes with various biomolecules. The following mechanisms are observed:

- DNA Interaction : The compound can bind to DNA, leading to the formation of cross-links that inhibit replication and transcription processes. This interaction is crucial for its potential anticancer activity.

- Protein Binding : It interacts with proteins, affecting their structure and function, which may lead to altered cellular signaling pathways.

- Cellular Uptake : The compound's solubility allows for efficient cellular uptake, enhancing its biological effects in vivo.

Biological Activity

Research has demonstrated several biological activities associated with dipotassium platinum(II) tetracyanide hydrate:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through DNA damage.

- Immunomodulatory Effects : In vitro studies have shown that it can up-regulate pro-inflammatory cytokines in immune cells, suggesting a role in modulating immune responses .

Case Studies

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on human cancer cell lines, dipotassium platinum(II) tetracyanide hydrate demonstrated significant cell death at concentrations as low as 50 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) and DNA fragmentation.

- In Vivo Studies : Animal models treated with dipotassium platinum(II) tetracyanide showed a reduction in tumor size compared to control groups. Histological analysis revealed extensive apoptosis in tumor tissues, confirming its anticancer efficacy.

Comparison of Biological Activity with Other Platinum Compounds

| Compound Name | Mechanism of Action | Cytotoxicity (IC50 µM) | Applications |

|---|---|---|---|

| Dipotassium Platinum(II) Tetracyanide | DNA cross-linking | 50 | Anticancer research |

| Cisplatin | DNA cross-linking | 10 | Cancer chemotherapy |

| Potassium Tetracloroplatinate | Protein binding | 100 | Catalysis, drug delivery |

Research Findings

Recent literature highlights the potential applications of dipotassium platinum(II) tetracyanide hydrate:

- Drug Delivery Systems : Its ability to form stable complexes makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.

- Biosensors : Due to its interaction with biomolecules, it is being explored as a component in biosensors for detecting specific nucleic acids or proteins .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dipotassium platinum(2+) tetracyanide hydrate, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting potassium cyanide (KCN) with platinum(II) chloride (PtCl₂) in aqueous solution under controlled pH (~8–10) and temperature (40–60°C) . To optimize purity:

- Use stoichiometric excess of KCN to ensure complete ligand substitution.

- Recrystallize the product from deionized water to remove unreacted salts.

- Monitor reaction progress via UV-Vis spectroscopy (absorption peak at ~260 nm for Pt-CN complexes) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- FT-IR to confirm cyanide ligand bonding (C≡N stretching at ~2100 cm⁻¹) .

- Raman spectroscopy to detect Pt-CN vibrational modes (e.g., Pt–CN bending at ~450 cm⁻¹) .

- Crystallography :

- Single-crystal XRD to resolve the octahedral geometry of the [Pt(CN)₄]²⁻ anion and hydration state .

- Pair distribution function (PDF) analysis for amorphous or poorly crystalline samples .

Advanced Research Questions

Q. How can electrochemical properties of this compound be systematically studied, and what contradictions might arise in voltammetric data?

- Experimental Design :

- Prepare solutions in 1 M KNO₃ as supporting electrolyte to minimize ionic interference .

- Use cyclic voltammetry (CV) with a glassy carbon electrode (scan rate: 50–200 mV/s) to observe redox behavior (e.g., Pt²⁺/Pt⁰ reduction at ~−0.2 V vs. Ag/AgCl) .

- Data Contradictions :

- Discrepancies in peak potentials may arise from hydration-dependent ligand field effects or electrode fouling. Address via:

- Standardizing hydration levels by drying samples under vacuum .

- Pre-treating electrodes with ultrasonic cleaning in ethanol .

Q. What factors influence the stability of dipotassium platinum(2+) tetracyanide hydrate under varying environmental conditions?

- Key Factors :

- pH : Degrades in acidic conditions (pH < 4) due to cyanide ligand protonation (HCN formation) .

- Temperature : Dehydration occurs above 100°C; thermal decomposition (>300°C) releases toxic CN vapors .

- Stability Testing :

- Thermogravimetric analysis (TGA) to quantify hydration loss.

- Long-term stability studies under controlled humidity (e.g., 40–60% RH) using dynamic vapor sorption (DVS) .

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

- Methodology :

- Use density functional theory (DFT) to calculate ligand-to-metal charge transfer (LMCT) transitions and compare with UV-Vis/NIR spectra .

- Simulate hydration effects via molecular dynamics (MD) with explicit solvent models .

- Validation :

- Cross-check computed Pt–CN bond lengths with XRD data (typical range: 1.95–2.05 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.